molecular formula C19H29N5O2 B6033564 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No. B6033564
M. Wt: 359.5 g/mol
InChI Key: ZLESBLOIUPSJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as CEP-1347, is a small molecule inhibitor that belongs to the family of pyrimidines. It was initially developed as a neuroprotective agent and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine exerts its neuroprotective effects by inhibiting the activation of JNK. JNK is a signaling pathway that is activated in response to cellular stress and is known to play a role in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces neuronal cell death and promotes neuronal survival.
Biochemical and Physiological Effects:
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces neuronal cell death and promotes neuronal survival. In vivo studies have shown that 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces the loss of dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it is a small molecule inhibitor and may not be as specific as other inhibitors. Additionally, its potential therapeutic applications are limited to neurodegenerative diseases.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine for therapeutic use.
2. The potential therapeutic applications of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in other neurodegenerative diseases should be explored.
3. The development of more specific JNK inhibitors could lead to the development of more effective neuroprotective agents.
4. The potential use of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine as a neuroprotective agent in other conditions such as traumatic brain injury should be investigated.
5. The potential use of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in combination with other neuroprotective agents should be explored.

Synthesis Methods

The synthesis of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the reaction of 4-pyrimidinamine with 4-(cyclohexylcarbonyl)-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential neuroprotective effects in Parkinson's disease. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a signaling pathway that is implicated in the pathogenesis of Parkinson's disease. 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has also been studied for its potential therapeutic applications in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

cyclohexyl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c25-19(16-4-2-1-3-5-16)24-8-6-22(7-9-24)17-14-18(21-15-20-17)23-10-12-26-13-11-23/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESBLOIUPSJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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